(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole
Overview
Description
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a benzhydryl group attached to a pyridine ring, which is further connected to a dihydrooxazole ring with a tert-butyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via Friedel-Crafts alkylation, where benzene reacts with a benzhydryl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be formed through cyclization reactions involving amino alcohols and carboxylic acids or their derivatives.
Attachment of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying protein-ligand interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
Comparison with Similar Compounds
Similar Compounds
®-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole: The enantiomer of the compound .
2-(6-Benzhydrylpyridin-2-yl)-4,5-dihydrooxazole: A similar compound without the tert-butyl group.
2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)oxazole: A similar compound without the dihydro structure.
Uniqueness
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is unique due to its specific chiral configuration and the presence of both the benzhydryl and tert-butyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-(tert-butyl)-4,5-dihydrooxazole is a chiral compound belonging to the oxazole class, characterized by its unique structure that includes a benzhydryl group and a tert-butyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C25H26N2O, with a molecular weight of 370.49 g/mol. The compound features a five-membered heterocyclic ring containing nitrogen and oxygen, contributing to its reactivity and interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C25H26N2O |
Molecular Weight | 370.49 g/mol |
IUPAC Name | (4S)-2-(6-benzhydrylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole |
CAS Number | 2570984-82-4 |
The biological activity of this compound may involve interactions with various molecular targets such as enzymes or receptors. These interactions could modulate enzymatic activities or receptor functions, leading to desired pharmacological effects. The specific pathways and mechanisms remain an area for further investigation.
Antifungal Properties
Recent studies have highlighted the antifungal potential of related dihydrooxazole derivatives. For instance, compounds structurally similar to this compound have exhibited broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans. These compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against C. albicans .
Pharmacokinetic Profile
The pharmacokinetic properties of related compounds indicate favorable absorption and metabolism profiles. For example, certain derivatives showed significant metabolic stability in human liver microsomes, with half-lives exceeding 60 minutes . This suggests that this compound may possess similar advantageous pharmacokinetic characteristics.
Case Studies
- Antifungal Activity : A study evaluating the efficacy of various dihydrooxazole derivatives found that specific compounds exhibited potent antifungal effects against Candida albicans, with some achieving MIC values as low as 0.03 μg/mL .
- Metabolic Stability : Another investigation into the metabolic stability of related compounds revealed that certain derivatives maintained stability in vitro with minimal inhibition of cytochrome P450 enzymes CYP3A4 and CYP2D6, suggesting a lower risk for drug-drug interactions .
Properties
IUPAC Name |
(4S)-2-(6-benzhydrylpyridin-2-yl)-4-tert-butyl-4,5-dihydro-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O/c1-25(2,3)22-17-28-24(27-22)21-16-10-15-20(26-21)23(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h4-16,22-23H,17H2,1-3H3/t22-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYJUBYJYLRGE-JOCHJYFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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